

Solubility of Creosol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creosol

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Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring aromatic compound found in wood creosote, essential oils, and as a component of the aroma of various foods. Its antioxidant, antiseptic, and expectorant properties have led to its investigation and use in pharmaceutical and other industrial applications. A thorough understanding of its solubility in various organic solvents is crucial for its extraction, purification, formulation, and application in drug development and chemical synthesis. This technical guide provides a summary of available solubility data for **creosol** and its isomers, outlines a general experimental protocol for solubility determination, and presents a workflow for these procedures.

While extensive quantitative solubility data for **creosol** across a wide range of organic solvents is not readily available in publicly accessible literature, this guide compiles the existing information and provides a framework for its experimental determination. The solubility of the closely related cresol isomers (o-, m-, and p-cresol) is often used as a proxy in the absence of specific data for **creosol**.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **creosol** and its isomers in selected organic solvents. It is important to note that "soluble" indicates that a substance dissolves in a solvent, but does not specify the extent of solubility.

Compound	Solvent	Temperature (°C)	Solubility
Cresols (general)	Dimethyl Sulfoxide (DMSO)	Not Specified	65 mg/mL[1]
p-Cresol	Ethanol	Not Specified	Very Soluble[2]
Cresols (o-, m-, p-)	Ethanol	Not Specified	Soluble
Cresols (o-, m-, p-)	Diethyl Ether	Not Specified	Soluble
Cresols (o-, m-, p-)	Acetone	Not Specified	Soluble
Cresols (o-, m-, p-)	Benzene	Not Specified	Soluble
Cresols (o-, m-, p-)	Chloroform	Not Specified	Soluble[3]

Note: The term "soluble" is qualitative and indicates that the solute dissolves in the solvent to some extent. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following outlines a general methodology for determining the solid-liquid equilibrium solubility of **creosol** in an organic solvent.

Objective: To determine the equilibrium solubility of **creosol** in a specific organic solvent at various temperatures.

Materials:

- **Creosol** (high purity, >99%)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer

- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Vials for sample collection

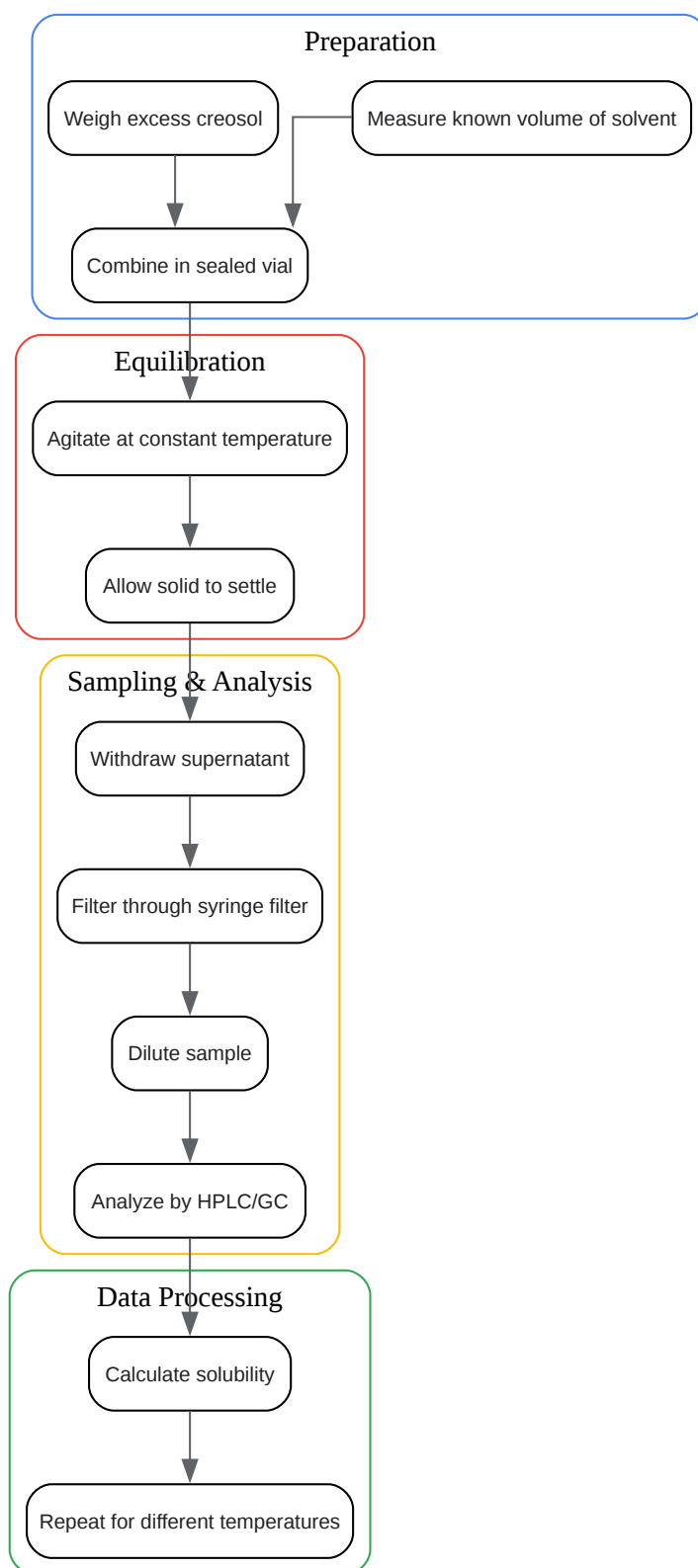
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **creosol** to a known volume of the selected organic solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure saturation.
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The equilibration time should be determined empirically.
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease agitation and allow the solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
 - Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
 - Record the exact volume of the filtered solution.
- Quantification of Solute Concentration:

- Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical instrument.
- Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **creosol**.
- A calibration curve should be prepared using standard solutions of known **creosol** concentrations in the same solvent.
- Data Analysis:
 - Calculate the solubility of **creosol** in the solvent at the given temperature, expressed in units such as g/100 mL, mol/L, or mole fraction.
 - Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of **creosol** solubility.



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Experimental workflow for determining **creosol** solubility.

This guide provides a foundational understanding of **creosol** solubility. For specific applications, it is imperative to consult peer-reviewed literature and conduct rigorous experimental validation.

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